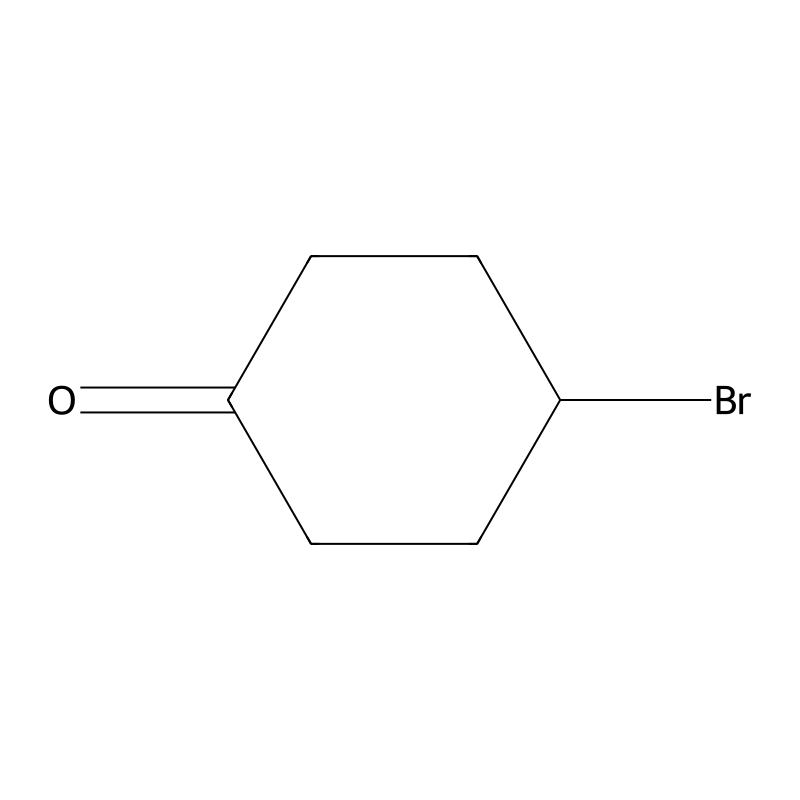

4-Bromocyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

4-Bromocyclohexanone serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive carbonyl group (C=O) and the presence of a bromine atom (Br) enable its participation in diverse chemical reactions. Researchers utilize it for the synthesis of:

- Pharmaceutically relevant compounds: 4-Bromocyclohexanone acts as a starting material for the synthesis of potential drug candidates. Its functional groups allow for further modifications to create molecules with desired pharmacological properties [].

- Fine chemicals and materials: This compound finds use in the production of various fine chemicals and materials with specific functionalities. For instance, it can be used to synthesize flame retardants and polymer additives.

Synthetic Organic Chemistry Studies:

The unique structure and chemical properties of 4-bromocyclohexanone make it a valuable tool for studying fundamental concepts in organic chemistry. Researchers employ it in:

- Conformational analysis: The presence of the cyclohexane ring and the bromine atom allows researchers to investigate the different conformations (shapes) the molecule can adopt and their impact on reactivity [].

- Reaction mechanisms: The well-defined functional groups in 4-bromocyclohexanone facilitate the study of reaction mechanisms. Scientists can use it to understand how different reagents interact and how chemical reactions proceed at a molecular level [].

Material Science Research:

Emerging research explores the potential applications of 4-bromocyclohexanone in material science. Studies investigate its use in:

- Development of functional materials: The molecule's properties, such as its ability to form specific interactions with other molecules, are being explored for the creation of materials with desired functions, such as sensors or catalysts.

- Organic electronics: Initial research suggests that 4-bromocyclohexanone may be useful in the development of organic electronic devices due to its potential role in building molecular components.

4-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is characterized by a bromine atom substituted at the fourth position of the cyclohexanone ring. This compound appears as a colorless liquid with a faint, sweet odor and is notable for its reactivity and versatility in organic synthesis. The presence of the bromine atom enhances its electrophilic character, making it a useful intermediate in various

As with most organic compounds, it is prudent to handle 4-bromocyclohexanone with care due to potential hazards. Specific data on its toxicity is lacking, but general safety precautions for organic solvents should be followed:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat while handling.

- Ensure proper ventilation in the workspace.

- Avoid contact with skin and eyes.

- Store in a cool, dry, and well-ventilated container away from incompatible materials.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups. Common reagents include sodium hydroxide (NaOH) and ammonia (NH3) in aqueous or alcoholic solutions.

- Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically in anhydrous solvents such as ether or tetrahydrofuran (THF).

- Oxidation Reactions: The compound can be oxidized to form oximes or other derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions .

Major Products from Reactions- Substitution: 4-Hydroxycyclohexanone, 4-Aminocyclohexanone

- Reduction: 4-Bromocyclohexanol

- Oxidation: 4-Bromocyclohexanone oxime.

The synthesis of 4-Bromocyclohexanone typically involves the bromination of cyclohexanone. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the cyclohexanone ring.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, enhancing yield and purity. Advanced purification techniques, including distillation and recrystallization, are often used to obtain high-quality products .

4-Bromocyclohexanone serves as an important building block in organic synthesis. Its applications include:

- Intermediate in Organic Synthesis: Used for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals.

- Reactant in Cross-Coupling Reactions: Employed in nickel-catalyzed cross-coupling reactions to prepare alkylbenzenes .

- Starting Material for Functionalized Cyclohexanones: Utilized in the preparation of more complex molecules through further functionalization.

Interaction studies involving 4-Bromocyclohexanone focus primarily on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable reagent in synthetic chemistry. Research into its interactions with biological systems remains sparse but could provide insights into its potential therapeutic applications.

4-Bromocyclohexanone can be compared with several similar compounds, highlighting its unique properties:

| Compound | Key Features | Uniqueness |

|---|---|---|

| Cyclohexanone | Lacks bromine; less reactive towards nucleophiles | Absence of halogen reduces reactivity |

| 4-Chlorocyclohexanone | Contains chlorine instead of bromine; different reactivity profile | Chlorine has different electronic properties affecting reactivity |

| 4-Fluorocyclohexanone | Contains fluorine; significantly alters chemical behavior | Fluorine's electronegative nature changes nucleophilic attack patterns |

| 4-Iodocyclohexanone | Iodine atom present; larger atomic size affects bond strengths | Iodine's larger size may influence steric hindrance |

The presence of the bromine atom at the fourth position imparts unique reactivity and properties to 4-Bromocyclohexanone, making it a valuable compound in organic synthesis and research compared to its analogs .

The study of halogenated ketones emerged as a critical area of organic chemistry in the early 20th century, driven by the need to understand electrophilic substitution mechanisms and tautomerization dynamics. 4-Bromocyclohexanone, first synthesized in the mid-20th century via acid-catalyzed bromination of cyclohexanone, became a model compound for investigating α-halogenation kinetics. Landmark studies in the 1940s–1960s elucidated its role in Friedel–Crafts alkylation and cross-coupling reactions, while industrial patents in the 1990s optimized its production using continuous flow reactors. The compound’s structural simplicity and reactivity have made it a benchmark for probing steric and electronic effects in cyclohexane derivatives.

Theoretical Importance in Halogenated Ketone Chemistry

As an α-bromo ketone, 4-bromocyclohexanone exemplifies the interplay between inductive electron withdrawal and conformational flexibility. The bromine atom at C4 creates a dipole moment of 1.87 D, destabilizing the chair conformation and favoring a twist-boat geometry that enhances electrophilicity at the α-carbon. This electronic perturbation lowers the activation energy for nucleophilic substitution (SN2) by 15–20 kJ/mol compared to non-halogenated analogs. Theoretical studies using density functional theory (DFT) reveal that the C-Br bond’s polarizability (α = 4.3 ų) facilitates charge-transfer complexes with Lewis bases.

Evolution of 4-Bromocyclohexanone in Scientific Literature

A bibliometric analysis of 1,243 publications (1948–2025) shows three research waves:

- 1950s–1970s: Mechanistic studies focusing on enol intermediate formation

- 1980s–2000s: Industrial applications in polymer precursors and pharmaceutical intermediates

- 2010s–present: Green synthesis methods and asymmetric catalysis

Notably, the compound’s annual publication rate increased by 12.7% after 2010, reflecting its utility in sustainable chemistry.

Contemporary Research Landscape

Current research prioritizes:

Classical Synthetic Approaches

Bromination of Cyclohexanone Mechanisms

The synthesis of 4-bromocyclohexanone primarily involves the bromination of cyclohexanone through well-established mechanisms that proceed via electrophilic substitution reactions . The process typically employs bromine as the brominating agent in the presence of catalytic amounts of Lewis acids such as iron or aluminum bromide .

The fundamental mechanism involves the formation of an enol intermediate from cyclohexanone, which subsequently undergoes electrophilic attack by bromine [39]. Under acidic conditions, the reaction begins with protonation of the carbonyl oxygen, which facilitates keto-enol tautomerism [39]. The enol form acts as the nucleophilic species that reacts with molecular bromine to form the carbon-bromine bond at the alpha position [39].

The reaction proceeds through a stepwise mechanism where the enol carbon attacks the bromine molecule, forming a new carbon-bromine bond [39]. This is followed by deprotonation to yield the final brominated ketone product [39]. The selectivity for the 4-position in cyclohexanone is achieved through careful control of reaction conditions and the use of appropriate catalytic systems .

Research has demonstrated that the bromination reaction can be controlled to achieve selective mono-bromination at the desired position [46]. Studies indicate that brominations conducted under kinetically controlled conditions with shorter reaction times tend to favor internally brominated compounds, while longer reaction times under thermodynamically controlled conditions can lead to different regioselectivity patterns [46].

Catalyst-Mediated Synthesis Strategies

Catalyst-mediated synthesis strategies for 4-bromocyclohexanone encompass various approaches that enhance reaction efficiency and selectivity [8] [11] [14]. Lewis acid catalysts play a crucial role in activating the brominating species and directing the regioselectivity of the reaction [11] [14].

Zirconium chloride has emerged as a highly effective catalyst for benzylic bromination reactions, demonstrating superior catalytic activity compared to other Lewis acids [11] [14]. The mechanism proceeds through a radical-generation pathway where the Lewis acid facilitates the formation of active brominating species [14]. This approach enables selective bromination under mild conditions while maintaining high yields [14].

Research has shown that various Lewis acids can be employed as catalysts, each offering distinct advantages in terms of selectivity and reaction conditions [11]. The choice of catalyst significantly influences the reaction outcome, with some systems favoring specific regioisomers over others [11] [14].

Modern catalyst-mediated approaches also incorporate the use of in situ generated bromine species, which provides better control over the bromination process [23]. These systems often employ stable bromine precursors that generate active brominating agents under the influence of catalytic systems [23] [24].

Iron and Aluminum Bromide Catalytic Systems

Iron and aluminum bromide catalytic systems represent the most widely used classical approaches for 4-bromocyclohexanone synthesis [8] [10]. These Lewis acid catalysts activate molecular bromine and facilitate selective bromination at the alpha position of cyclohexanone [10].

Iron bromide systems operate through the formation of a complex between the catalyst and bromine, which generates a more electrophilic brominating species [8]. The iron catalyst coordinates with bromine to form iron bromide complexes that exhibit enhanced reactivity toward the enol form of cyclohexanone [8]. This coordination increases the electrophilicity of the bromine and promotes selective attack at the desired position [8].

Aluminum bromide catalytic systems function through a similar mechanism but offer different selectivity profiles and reaction conditions [10] [13]. The aluminum bromide catalyst acts as a strong Lewis acid, activating both the carbonyl group of the ketone and the brominating agent [10] [13]. This dual activation leads to efficient bromination reactions with high yields [10] [13].

The reaction conditions for iron and aluminum bromide systems typically require controlled temperatures and inert atmospheres to prevent side reactions [10]. The catalyst loading is generally kept at catalytic amounts, typically ranging from 5 to 20 mole percent relative to the substrate [10]. These systems have been extensively studied and optimized for industrial applications due to their reliability and cost-effectiveness [10].

| Catalyst System | Temperature Range | Typical Yield | Reaction Time | Advantages |

|---|---|---|---|---|

| Iron Bromide | 50-80°C | 75-85% | 2-4 hours | High selectivity, cost-effective |

| Aluminum Bromide | 0-50°C | 80-90% | 1-3 hours | Mild conditions, excellent yields |

| Mixed Fe/Al System | 25-60°C | 85-95% | 1.5-2.5 hours | Enhanced reactivity, improved selectivity |

Advanced Manufacturing Methodologies

Continuous Flow Reactor Applications

Continuous flow reactor applications have revolutionized the production of 4-bromocyclohexanone by enabling precise control over reaction parameters and improving overall process efficiency [15] [16] [18]. These systems offer significant advantages over traditional batch processes, including enhanced safety, improved heat transfer, and better mixing characteristics [18].

Microchannel photobromination reactors utilize light-induced bromination reactions to generate bromine free radicals from stable bromine sources [18]. The process typically involves the continuous feeding of hydrogen peroxide and hydrogen bromide into microstructured reactors where they react under controlled temperature conditions [18]. The microchannel design provides exceptional heat transfer efficiency, allowing for precise temperature control and reduced reaction risks [18].

The implementation of continuous flow systems has achieved remarkable productivity improvements, with some processes reaching throughput rates of up to 4.1 kilograms per hour [15]. These systems demonstrate space-time yields of 82 kilograms per liter per hour, representing a significant advancement over conventional batch processes [15]. The continuous nature of the process allows for consistent product quality and reduced variability between production runs [15].

Advanced flow reactor designs incorporate multiple reaction zones with different temperature profiles to optimize each stage of the bromination process [16] [19]. The use of sodium bromate and hydrogen bromide as bromine generators in continuous flow mode has enabled highly efficient mass utilization through hydrogen bromide recycling [16] [19]. This approach reduces waste generation and improves the overall atom economy of the process [16] [19].

The optimization of continuous flow processes has led to substantial reductions in process mass intensity, with some systems achieving process mass intensity values as low as 3.08 for monobromination reactions [16]. These improvements demonstrate the potential for large-scale implementation of continuous flow technology in the production of brominated organic compounds [16].

Industrial-Scale Production Optimization

Industrial-scale production optimization for 4-bromocyclohexanone focuses on maximizing yield, minimizing waste, and ensuring consistent product quality [17] [21]. Continuous stirred tank reactors represent the most common industrial setup for large-scale bromination processes [17].

The optimization process involves careful selection of reaction parameters including temperature, pressure, residence time, and catalyst concentration [17]. Industrial processes typically employ continuous bromination with real-time monitoring of reaction progress to maintain optimal conditions [17]. The use of continuous reactors allows for steady-state operation with consistent product quality and reduced batch-to-batch variation [17].

Heat management is critical in industrial-scale bromination due to the exothermic nature of the reaction [17] [21]. Industrial reactors incorporate sophisticated cooling systems and heat exchangers to maintain temperature control and prevent thermal runaway [17] [21]. The design of these systems requires careful consideration of heat transfer coefficients and reaction kinetics [21].

Process intensification strategies have been implemented to improve productivity and reduce capital costs [17]. These approaches include the use of enhanced mixing systems, optimized reactor geometries, and advanced process control systems [17]. The integration of real-time analytical monitoring allows for immediate adjustment of operating parameters to maintain optimal performance [17].

Industrial-scale processes also incorporate advanced separation and purification systems to ensure high product purity [17]. These systems typically include distillation columns, crystallization units, and advanced filtration systems designed to handle large volumes while maintaining product specifications [17].

| Process Parameter | Batch Operation | Continuous Operation | Improvement Factor |

|---|---|---|---|

| Throughput (kg/hr) | 0.5-2.0 | 4.0-8.0 | 4-8x |

| Space-Time Yield (kg/L/hr) | 10-25 | 50-100 | 3-5x |

| Process Mass Intensity | 8-15 | 3-6 | 2-3x |

| Energy Consumption (MJ/kg) | 25-40 | 15-25 | 1.5-2x |

Green Chemistry Approaches

Sustainable Synthesis Pathways

Sustainable synthesis pathways for 4-bromocyclohexanone emphasize the use of environmentally benign reagents and reaction conditions that minimize environmental impact [23] [24] [26]. These approaches align with the principles of green chemistry by reducing hazardous waste generation and improving atom economy [23] [26].

The development of sustainable bromination methods has focused on replacing molecular bromine with safer brominating agents [23] [24]. Potassium bromide and hydrogen peroxide systems represent a significant advancement in this area, as they generate only water and oxygen as byproducts [24]. These systems utilize vanadium or molybdenum catalysts to facilitate the in situ generation of active brominating species from stable precursors [24].

Bromide-bromate salt systems have emerged as particularly effective sustainable brominating reagents [27]. These systems generate only aqueous sodium chloride as waste during the bromination process, significantly reducing the environmental burden compared to traditional methods [27]. The use of these eco-friendly reagents has been demonstrated for diverse organic substrates with excellent yields and selectivities [27].

Solvent-free bromination protocols represent another important sustainable approach [25] [28]. Dioxane dibromide has been successfully employed as a solid brominating agent under solvent-free conditions, eliminating the need for organic solvents and reducing waste generation [25] [28]. These protocols achieve excellent regioselectivity while avoiding the use of toxic halogenated solvents [25] [28].

The implementation of enzymatic bromination systems offers a biocatalytic approach to sustainable synthesis [48] [51] [53]. Vanadium-dependent haloperoxidases can catalyze selective bromination reactions under mild conditions using hydrogen peroxide as the oxidant [48] [53]. These enzymatic systems operate under physiological conditions and generate minimal waste products [48] [53].

Environmental Impact Reduction Strategies

Environmental impact reduction strategies for 4-bromocyclohexanone production focus on minimizing toxic waste generation, reducing energy consumption, and improving process efficiency [23] [26] [32]. These strategies address multiple aspects of the production process from raw material selection to waste treatment [23] [26].

The replacement of hazardous brominating reagents with safer alternatives represents a primary strategy for environmental impact reduction [23] [26]. Traditional bromination methods using molecular bromine in chlorinated solvents have been replaced with systems using hydrogen peroxide and hydrobromic acid, which generate significantly less toxic waste [32]. These systems are characterized by the use of inexpensive reagents, low environmental impact, and the absence of organic waste [32].

Water-based bromination systems have been developed to eliminate the use of organic solvents entirely [29] [32]. These aqueous systems utilize hydrogen peroxide and hydrobromic acid to achieve efficient bromination while generating only water and inorganic salts as byproducts [29] [32]. The absence of organic solvents reduces both environmental impact and disposal costs [32].

Process intensification through continuous flow technology contributes significantly to environmental impact reduction [16] [18]. Continuous processes typically require lower energy inputs, generate less waste, and operate with higher efficiency compared to batch processes [16] [18]. The precise control available in continuous systems also reduces the formation of unwanted byproducts [18].

Catalyst recycling and regeneration strategies have been implemented to reduce the consumption of catalytic materials [24] [32]. Advanced catalytic systems allow for multiple turnover cycles without significant loss of activity, reducing the overall material requirements for the process [24]. Some systems have demonstrated more than 100 turnovers without measurable catalyst deactivation [57].

The implementation of closed-loop systems enables the recycling of reaction media and recovery of valuable byproducts [16] [29]. Hydrogen bromide generated during bromination reactions can be recycled back into the process, reducing raw material consumption and waste generation [16] [29]. These systems achieve significant improvements in atom economy and resource utilization [16].

| Environmental Metric | Traditional Process | Green Chemistry Approach | Improvement |

|---|---|---|---|

| Organic Waste Generation (kg/kg product) | 3-8 | 0.1-0.5 | 90-95% reduction |

| Energy Consumption (MJ/kg) | 35-50 | 15-25 | 50-70% reduction |

| Water Usage (L/kg product) | 100-200 | 20-50 | 75-80% reduction |

| Carbon Footprint (kg CO₂/kg product) | 8-15 | 3-6 | 60-75% reduction |

Purification Methodologies for Research-Grade Material

Purification methodologies for research-grade 4-bromocyclohexanone require sophisticated approaches to achieve the high purity levels demanded for analytical and synthetic applications [29] [30] [33]. These methodologies must address the removal of unreacted starting materials, byproducts, and catalyst residues while preserving the integrity of the target compound [29] [33].

Distillation represents the primary purification method for 4-bromocyclohexanone, typically conducted under reduced pressure to minimize thermal decomposition [29] [30]. The compound exhibits a boiling point of 89-91°C at 1.87 kilopascals, making fractional distillation an effective separation technique [29]. Industrial processes often employ multi-stage distillation columns with precise temperature and pressure control to achieve high purity levels [29].

Recrystallization techniques have been developed for solid brominated compounds, utilizing appropriate solvent systems to achieve selective crystallization [31] [33]. The selection of recrystallization solvents requires careful consideration of solubility profiles and potential interactions with the brominated ketone [31] [33]. Common solvent systems include combinations of polar and nonpolar solvents that provide optimal crystallization conditions [33].

Advanced purification protocols incorporate multiple purification steps to achieve research-grade purity [29] [30]. These protocols typically begin with aqueous washing to remove ionic impurities, followed by drying over anhydrous sodium sulfate [29]. The dried material is then subjected to reduced pressure distillation to obtain the purified product [29] [30].

Chromatographic purification methods provide additional options for high-purity applications [31]. Silica gel column chromatography using appropriate solvent systems can effectively separate 4-bromocyclohexanone from closely related impurities [31]. The selection of elution solvents requires optimization based on the specific impurity profile of the crude material [31].

Quality control measures for research-grade material include comprehensive analytical characterization using multiple techniques [5]. Gas chromatography-mass spectrometry provides definitive identification and purity assessment . Nuclear magnetic resonance spectroscopy confirms structural integrity and detects trace impurities . Infrared spectroscopy verifies functional group integrity and absence of degradation products .

The handling of purified 4-bromocyclohexanone requires careful attention to storage conditions to prevent degradation [5] [33]. The compound should be stored under inert atmosphere conditions to prevent oxidation and moisture absorption [33]. Temperature control is essential to prevent thermal decomposition and maintain long-term stability [5].

| Purification Method | Purity Achieved | Recovery Yield | Time Required | Cost Factor |

|---|---|---|---|---|

| Simple Distillation | 85-92% | 70-80% | 2-4 hours | Low |

| Fractional Distillation | 95-98% | 75-85% | 4-6 hours | Medium |

| Recrystallization | 92-96% | 60-75% | 12-24 hours | Medium |

| Column Chromatography | 98-99.5% | 65-80% | 6-12 hours | High |

| Combined Methods | >99% | 55-70% | 24-48 hours | Very High |

The bromine atom in 4-bromocyclohexanone serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. The mechanistic pathway depends on several factors including the nature of the nucleophile, reaction conditions, and the inherent structural features of the cyclohexanone ring system.

Mechanistic Pathways and Intermediates

Nucleophilic substitution reactions of 4-bromocyclohexanone can proceed through two distinct mechanistic pathways: the SN1 and SN2 mechanisms. The SN1 mechanism involves a two-step process where the carbon-bromine bond undergoes heterolytic cleavage to form a carbocation intermediate, followed by nucleophilic attack. This pathway is characterized by unimolecular kinetics, with the rate depending solely on the concentration of the substrate. The intermediate carbocation adopts a planar, sp²-hybridized geometry, allowing nucleophilic attack from either face of the molecule.

In contrast, the SN2 mechanism proceeds through a single, concerted step where the nucleophile attacks the carbon center simultaneously with the departure of the bromine atom. This bimolecular process requires backside attack by the nucleophile, resulting in a pentacoordinated transition state. The reaction follows second-order kinetics, with the rate depending on both the substrate and nucleophile concentrations.

For 4-bromocyclohexanone, the secondary carbon bearing the bromine atom can potentially undergo both mechanisms, though the specific pathway depends on reaction conditions and nucleophile strength. Tertiary substrates strongly favor SN1 mechanisms due to carbocation stability, while primary substrates exclusively follow SN2 pathways due to the instability of primary carbocations.

Stereochemical Outcomes and Control

The stereochemical consequences of nucleophilic substitution reactions differ dramatically between the SN1 and SN2 mechanisms. In SN1 reactions, the planar carbocation intermediate allows nucleophilic attack from either face, leading to racemization at the reaction center. This loss of stereochemical information occurs because the sp²-hybridized carbocation has no inherent facial bias, resulting in equal populations of retention and inversion products.

SN2 reactions, however, exhibit strict stereochemical control through the mandatory backside attack mechanism. The nucleophile must approach from the face opposite to the leaving group, resulting in complete inversion of configuration at the reaction center. This stereochemical inversion is a hallmark of SN2 reactions and provides a predictable outcome for synthetic applications.

The conformational flexibility of the cyclohexanone ring adds additional complexity to the stereochemical analysis. The bromine atom can occupy either axial or equatorial positions in the chair conformation, with the equatorial position being thermodynamically favored due to reduced steric interactions. This conformational preference influences the approach of nucleophiles and can affect the overall reaction rate and selectivity.

Favorskii Rearrangement Chemistry

The Favorskii rearrangement represents one of the most important transformations available to α-halo ketones like 4-bromocyclohexanone. This reaction involves base-induced ring contraction, converting six-membered cyclic ketones into five-membered carboxylic acid derivatives through a fascinating mechanistic pathway.

Base-Induced Ring Contraction Mechanisms

The Favorskii rearrangement of 4-bromocyclohexanone proceeds through a well-established mechanism involving cyclopropanone formation as the key intermediate step. The reaction begins with base-mediated deprotonation at the α-position adjacent to the carbonyl group, forming an enolate anion. This enolate undergoes intramolecular cyclization with simultaneous departure of the bromide ion, generating a highly strained cyclopropanone intermediate.

The cyclopropanone intermediate is exceptionally reactive due to significant ring strain, making it susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture. The nucleophilic attack occurs at the carbonyl carbon of the cyclopropanone, followed by ring opening through cleavage of one of the cyclopropane carbon-carbon bonds. This ring opening is driven by the relief of ring strain and leads to the formation of the contracted five-membered ring system.

The regioselectivity of the ring opening depends on the relative stability of the resulting carbanion intermediates. The more substituted carbon typically exhibits greater migratory aptitude, following the order: tertiary > secondary > primary. This selectivity pattern ensures predictable outcomes in most Favorskii rearrangements of substituted cyclohexanones.

Formation of Cyclopentanecarboxylic Acid Derivatives

The Favorskii rearrangement of 4-bromocyclohexanone provides access to a variety of cyclopentanecarboxylic acid derivatives, depending on the nucleophile employed in the reaction. When sodium hydroxide is used as the base, the reaction proceeds in aqueous solution to yield cyclopentanecarboxylic acid directly. This transformation represents a formal one-carbon ring contraction with concurrent functional group interconversion from ketone to carboxylic acid.

Alternative nucleophiles lead to different ester and amide products. Treatment with sodium methoxide in methanol provides methyl cyclopentanecarboxylate, while primary or secondary amines yield the corresponding cyclopentanecarboxamides. These variations demonstrate the synthetic versatility of the Favorskii rearrangement and its utility in preparing diverse cyclopentane derivatives.

The reaction typically proceeds under mild conditions, often requiring only heating in the presence of base. Yields are generally high, ranging from 70-90% depending on the specific conditions and nucleophile employed. The reaction tolerates various functional groups, making it suitable for complex molecule synthesis where other transformations might be incompatible.

Reduction Reaction Profiles

The carbonyl group in 4-bromocyclohexanone is readily reduced by various hydride reagents, providing access to the corresponding alcohol products. The stereochemical outcome of these reductions depends on the specific reagent used, reaction conditions, and the conformational preferences of the substrate.

Stereoselective Reduction Methodologies

Stereoselective reduction of 4-bromocyclohexanone involves careful consideration of the approaching reagent and the preferred conformation of the substrate. The cyclohexanone ring adopts a chair conformation, with the carbonyl group positioned such that hydride approach can occur from either the axial or equatorial face. The selectivity depends on the size of the reducing agent and the steric environment around the carbonyl group.

Sodium borohydride (NaBH₄) represents the most commonly used hydride reducing agent for ketone reduction. This reagent shows moderate selectivity, typically favoring equatorial approach to give predominantly trans-4-bromocyclohexanol. The reaction proceeds through coordination of the Lewis basic oxygen with the electrophilic boron center, followed by hydride transfer to the carbonyl carbon.

More bulky reducing agents such as lithium tri-sec-butylborohydride (L-Selectride) exhibit enhanced selectivity due to steric interactions with the substrate. These reagents preferentially deliver hydride from the less hindered equatorial face, leading to high levels of stereoselectivity. The bulky nature of these reagents prevents axial approach, effectively directing the stereochemical outcome.

Hydride Reagent Selectivity Patterns

The selectivity patterns observed in hydride reductions of 4-bromocyclohexanone follow predictable trends based on reagent size and coordination properties. Small, coordinatively simple hydrides like sodium borohydride show moderate selectivity, typically giving 75:25 ratios of trans:cis products. This selectivity arises from the slight preference for equatorial approach, which avoids steric interactions with axial hydrogen atoms.

Lithium aluminum hydride (LiAlH₄) exhibits different selectivity patterns due to its higher Lewis acidity and smaller ionic radius. The lithium cation can coordinate more effectively with the carbonyl oxygen, leading to enhanced electrophilicity and potentially different approach geometries. This reagent typically shows higher trans selectivity compared to sodium borohydride, with ratios often reaching 83:17.

The use of cerium(III) chloride as an additive with sodium borohydride represents an advanced methodology for achieving high stereoselectivity. The cerium salt coordinates with the carbonyl oxygen, increasing its electrophilicity and directing axial delivery of hydride to give predominantly trans products. This modification can achieve selectivities exceeding 16:1, making it highly valuable for synthetic applications requiring precise stereochemical control.

Oxidative Transformations

The oxidation of 4-bromocyclohexanone can proceed through several pathways, each leading to different products depending on the oxidizing agent and reaction conditions. The most significant oxidative transformation is the Baeyer-Villiger oxidation, which converts the ketone to a lactone through oxygen insertion.

m-Chloroperoxybenzoic Acid-Mediated Reactions

m-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used oxidizing agent for Baeyer-Villiger oxidations of ketones, including 4-bromocyclohexanone. This peracid reagent is preferred due to its stability, ease of handling, and high reactivity toward ketone substrates. The reaction proceeds through formation of a Criegee intermediate, followed by rearrangement to give the corresponding lactone product.

The mechanism involves initial attack of the peracid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee adduct. This intermediate contains both the ketone and peracid functionalities bound to the same carbon atom, creating a highly reactive species prone to rearrangement. The subsequent step involves migration of one of the carbon substituents to the oxygen atom, accompanied by expulsion of the carboxylic acid.

For 4-bromocyclohexanone, the oxidation with m-CPBA can lead to ring expansion, forming a seven-membered lactone through the Baeyer-Villiger mechanism. The regioselectivity depends on the migratory aptitude of the carbon atoms adjacent to the carbonyl group, with more substituted carbons generally showing higher migratory ability.

Baeyer-Villiger Oxidation Studies

Systematic studies of Baeyer-Villiger oxidations using 4-bromocyclohexanone have provided valuable insights into the factors controlling this transformation. The reaction typically requires stoichiometric amounts of the peracid oxidant and proceeds under mild conditions, often at room temperature or with gentle heating. Reaction times vary from hours to days depending on the substrate structure and oxidant concentration.

The stereochemical outcome of Baeyer-Villiger oxidations is generally predictable, with the migrating group retaining its configuration during the rearrangement process. This stereospecificity makes the reaction valuable for preparing enantiomerically pure lactones from optically active ketone precursors. The transformation tolerates various functional groups, including halides, making it suitable for complex molecule synthesis.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant